molecular formula C10H5ClN2 B567742 3-Chloroisoquinoline-4-carbonitrile CAS No. 1256463-73-6

3-Chloroisoquinoline-4-carbonitrile

Cat. No. B567742
M. Wt: 188.614
InChI Key: RANLOZRLOLZWCX-UHFFFAOYSA-N
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Description

3-Chloroisoquinoline-4-carbonitrile is a chemical compound with the molecular formula C10H5ClN2 . It is a derivative of isoquinoline, a type of nitrogen-containing heterocycle .


Synthesis Analysis

The synthesis of compounds like 3-Chloroisoquinoline-4-carbonitrile often involves multi-component reactions (MCRs), which are methods for creating a variety of heterocyclic compounds . For instance, a very effective Cu3TiO4/g-C3N5 photocatalyst has been introduced for the production of compounds containing chromene-3-carbonitriles .


Molecular Structure Analysis

The molecular structure of 3-Chloroisoquinoline-4-carbonitrile consists of a isoquinoline ring with a chlorine atom at the 3rd position and a carbonitrile group at the 4th position .


Chemical Reactions Analysis

Chloroquinoline-3-carbonitriles, which include 3-Chloroisoquinoline-4-carbonitrile, have various synthetic methods and chemical reactions . The reactions are subdivided into groups that cover reactions of chloro substituent at 2 or 4 and 2,4 positions, as well as cyano substituent at 3 position and reactions which involve both groups .

Scientific Research Applications

  • Chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs : This compound and its related analogs have been used in the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems . These compounds have shown various biological and pharmaceutical activities such as anti-tuberculosis, antiplasmodial, antibacterial, antihistamine, antifungal, antimalarial, anti-HIV, anticancer, anti-inflammatory, anti-hypertensive, and antioxidant activities .

  • Iridium(III) complexes with 1-phenylisoquinoline-4-carbonitrile units for efficient NIR organic light-emitting diodes : These complexes have been used in the development of efficient near-infrared (NIR) organic light-emitting diodes (OLEDs) . The OLEDs based on these complexes have attained the maximum external quantum efficiencies (EQEs) of 7.1% and 7.2% with the emission peaks at 695 and 714 nm, respectively .

  • 2-Chloroquinoline-3-carbaldehydes : These compounds are easily available and have high chemical reactivity due to the presence of two active moieties chloro- and aldehyde functions . They have been used in various synthetic methods and reactions from 1979 to 1999 .

Future Directions

Future research could focus on developing more efficient and sustainable methods for the synthesis of 3-Chloroisoquinoline-4-carbonitrile and similar compounds . Additionally, these compounds could be explored for their potential uses in various fields such as photoimmunotherapy, bioprobe/bioimaging, telecommunications, information-secured displays, organic light-emitting diodes (OLEDs), and even solar energy conversion .

properties

IUPAC Name

3-chloroisoquinoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-10-9(5-12)8-4-2-1-3-7(8)6-13-10/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANLOZRLOLZWCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=C2C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30728705
Record name 3-Chloroisoquinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloroisoquinoline-4-carbonitrile

CAS RN

1256463-73-6
Record name 3-Chloroisoquinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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